molecular formula C23H27ClO4 B12187556 1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene

1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene

Cat. No.: B12187556
M. Wt: 402.9 g/mol
InChI Key: FGXCCXHABNQVTM-UHFFFAOYSA-N
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Description

1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene is a complex organic compound characterized by its unique structure, which includes an acetyl group, a chloro-substituted phenoxy group, and two methoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the Claisen–Schmidt condensation reaction, which can be carried out using solvents like 1,4-dioxane and bases such as potassium hydroxide at room temperature . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce ketones to alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s acetyl and phenoxy groups play crucial roles in binding to these targets, influencing their activity. The specific pathways involved depend on the biological context and the compound’s interactions with other molecules .

Comparison with Similar Compounds

1-Acetyl-5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxybenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H27ClO4

Molecular Weight

402.9 g/mol

IUPAC Name

1-[5-[(4-chloro-2-cyclohexylphenoxy)methyl]-2,4-dimethoxyphenyl]ethanone

InChI

InChI=1S/C23H27ClO4/c1-15(25)19-11-17(22(26-2)13-23(19)27-3)14-28-21-10-9-18(24)12-20(21)16-7-5-4-6-8-16/h9-13,16H,4-8,14H2,1-3H3

InChI Key

FGXCCXHABNQVTM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C(=C1)COC2=C(C=C(C=C2)Cl)C3CCCCC3)OC)OC

Origin of Product

United States

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